

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dihydrobenzofuran-5-amine*

Cat. No.: *B1307943*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of **2,3-dihydrobenzofuran-5-amine**, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental spectra for **2,3-dihydrobenzofuran-5-amine** are not readily available in the surveyed literature, a detailed prediction of its ^1H and ^{13}C NMR spectra can be made based on the analysis of closely related compounds, including the parent 2,3-dihydrobenzofuran and its substituted derivatives.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2,3-dihydrobenzofuran-5-amine** in CDCl_3 is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The electron-donating amino group at the C5 position will influence the chemical shifts of the aromatic protons, causing a general upfield shift compared to the unsubstituted ring.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-4	6.65	d	8.2
H-6	6.58	dd	8.2, 2.3
H-7	6.95	d	2.3
H-2	4.55	t	8.7
H-3	3.18	t	8.7
-NH ₂	3.50	br s	-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen and nitrogen atoms, as well as the aromatic carbons ortho and para to the amino group, will show characteristic chemical shifts. The predicted values are based on the known spectrum of 2,3-dihydrobenzofuran and the expected substituent effects of the amino group.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-7a	154.5
C-5	140.0
C-3a	128.0
C-7	115.5
C-6	114.0
C-4	110.0
C-2	71.5
C-3	29.5

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2,3-dihydrobenzofuran-5-amine** in 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4.0 seconds
 - Relaxation Delay: 1.0 second
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.2 seconds
 - Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dihydrobenzofuran-5-amine** is predicted based on the spectrum of the closely related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran. The key absorption bands are indicative of the primary amine, the aromatic ring, and the dihydrofuran moiety.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3450-3250 (two bands)	N-H stretch	Primary Amine
3050-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (CH ₂)
1620-1580	N-H bend	Primary Amine
1500-1400	C=C stretch	Aromatic Ring
1250-1200	C-O stretch	Aryl Ether
1335-1250	C-N stretch	Aromatic Amine

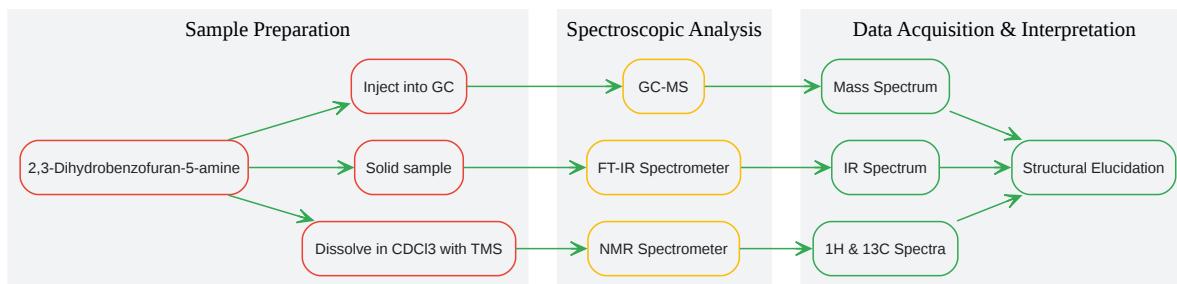
Experimental Protocol for IR Spectroscopy

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.
- Method: A small amount of the solid sample is placed directly on the ATR crystal.
- Parameters:
 - Scan Range: 4000-400 cm⁻¹
 - Number of Scans: 4
 - Resolution: 4 cm⁻¹

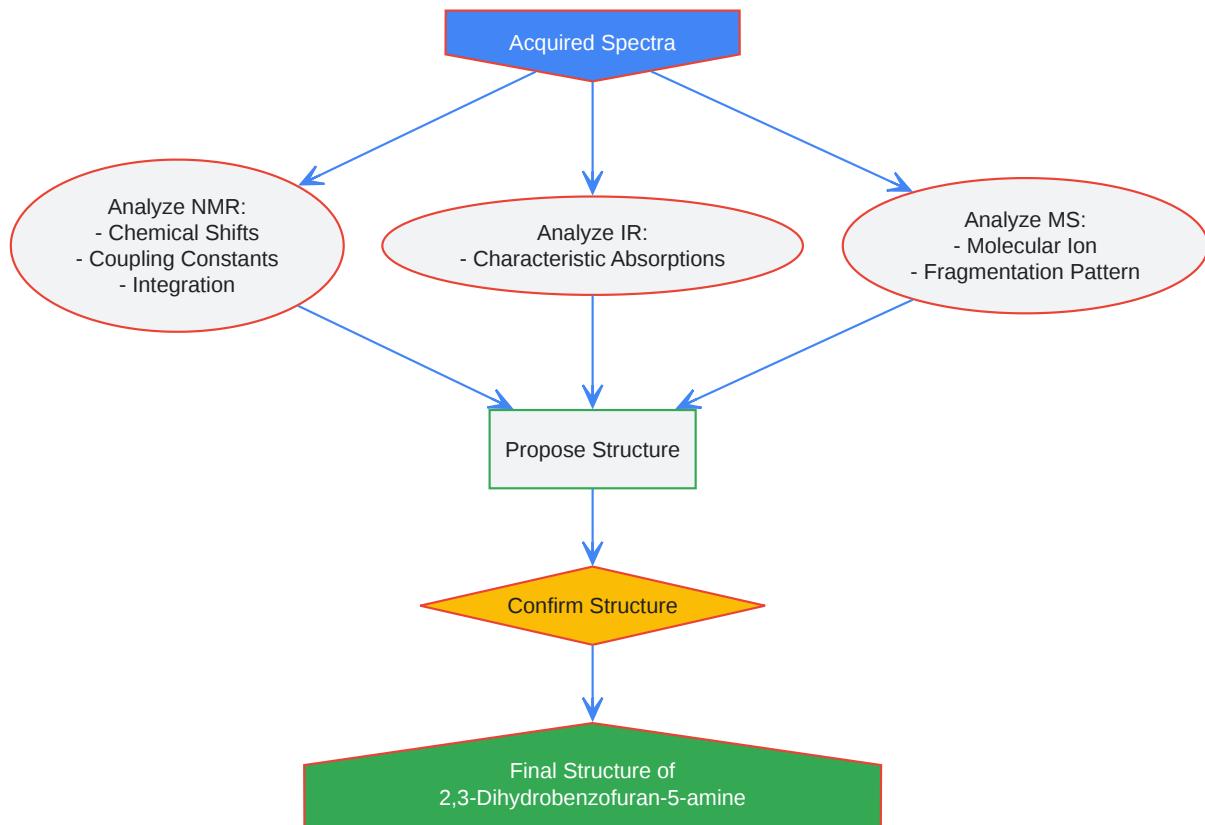
Mass Spectrometry (MS)

The mass spectrum of **2,3-dihydrobenzofuran-5-amine** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The fragmentation is predicted based on the analysis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides insight into the likely cleavage pathways of the dihydrobenzofuran core.

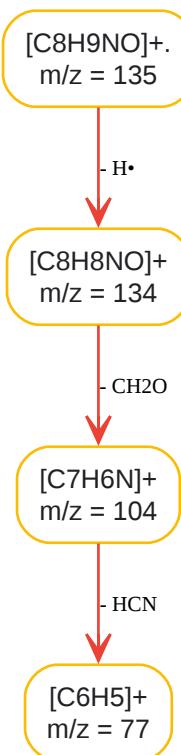

m/z	Proposed Fragment	Relative Abundance
135	$[M]^+$	High
134	$[M-H]^+$	Moderate
106	$[M-HCN-H_2]^+$	Moderate
77	$[C_6H_5]^+$	Low

Experimental Protocol for Mass Spectrometry

Instrumentation and Parameters:


- Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C, hold for 5 min.
- Mass Scan Range: 40-550 amu.

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Logical flow of spectroscopic data analysis.

[Click to download full resolution via product page](#)

Caption: Proposed MS fragmentation pathway.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307943#spectroscopic-analysis-nmr-ir-ms-of-2-3-dihydrobenzofuran-5-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com